N-(4-bromophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-14-5-7-15(8-6-14)19-17(21)13-3-9-16(10-4-13)20-11-1-2-12-24(20,22)23/h3-10H,1-2,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTVLNSSOHZYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and comparative analysis with related compounds.
Structural Overview
The compound features a thiazinan moiety integrated with a bromophenyl and a benzamide group. The presence of sulfur and nitrogen atoms in the thiazinan ring contributes to its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of 358.5 g/mol .
Antimicrobial Activity
Research indicates that compounds containing thiazinan structures often exhibit significant antimicrobial properties . For instance, derivatives of thiazolidine and thiazinane have shown moderate to good antimicrobial activity against various pathogens . The specific compound this compound is expected to share similar properties due to its structural characteristics.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways. It is hypothesized that the thiazinan component interacts with specific enzymes or receptors involved in inflammatory responses, potentially leading to therapeutic applications in conditions characterized by chronic inflammation.
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Interaction studies indicate that it may bind to key biological targets, impacting various signaling pathways associated with disease progression. Further research is needed to determine the precise molecular interactions and pathways affected by this compound.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | Contains both thiazole and pyrrole rings | Broader biological activity due to diverse ring systems |
| N-[3-(4-bromophenyl)-thiazolidinone] | Thiazolidinone framework | Known for specific antibacterial properties |
| 4-Methylthiazolidinone derivatives | Similar thiazolidine structure | Focused on metabolic pathways |
The combination of the thiazinan and indole structures in this compound may confer distinct chemical and biological properties compared to these similar compounds.
Case Studies
Several studies have focused on the broader class of thiazinane derivatives and their biological activities:
- Anticonvulsant Activity : A study highlighted that certain thiazolidine derivatives exhibited anticonvulsant effects comparable to known standards like diazepam .
- Oxidative Stress Defense : Research demonstrated that thiazolidine derivatives could enhance cellular defense mechanisms against oxidative stress, suggesting potential applications in neuroprotection .
- Enzymatic Interactions : Investigations into enzyme inhibition by related compounds have shown promise in targeting specific pathways relevant to cancer and inflammation .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiazinan and related structures often exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that N-(4-bromophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide may interact with specific enzymes or receptors involved in cancer pathways. Its structural similarities to other effective anticancer agents warrant investigation into its potential as a therapeutic agent against various cancers .
- Antimicrobial Properties : Compounds with thiazole and thiazinan frameworks have been reported to possess antimicrobial properties. The unique structure of this compound may enhance its efficacy against a range of microbial species .
- Neuroprotective Effects : Some derivatives of thiazolidinones have demonstrated anticonvulsant properties. Given the structural similarities, there is potential for this compound to exhibit similar neuroprotective effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
These findings underscore the importance of further research into this compound for potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
A systematic comparison with structurally related benzamide derivatives reveals key differences in substituents, heterocyclic moieties, and biological activities. Below is a detailed analysis:
Key Structural and Functional Differences
- Heterocyclic Moieties: The 1,2-thiazinan sulfone group in the target compound distinguishes it from piperidine (e.g., (Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]benzamide) or triazole derivatives.
- Substituent Effects : The 4-bromophenyl group is a common feature in antiviral compounds (e.g., EC₅₀ = 3.3 μM for HCoV-229E inhibition ). However, replacing the piperidine ring with thiazinan sulfone may alter binding kinetics due to differences in ring size and polarity.
- Synthetic Routes : The target compound’s synthesis likely parallels methods for related benzamides, such as Friedel-Crafts acylations and nucleophilic substitutions (e.g., hydrazide intermediates in ) .
Physicochemical and Spectroscopic Data
- IR Spectroscopy : The absence of C=O stretches (~1660–1680 cm⁻¹) in thiazinan-containing compounds (e.g., ) confirms cyclization, contrasting with hydrazinecarbothioamide precursors .
- NMR Analysis : The 4-bromophenyl group in the target compound would produce distinct aromatic proton signals (δ ~7.3–7.6 ppm), comparable to N-(2-nitrophenyl)-4-bromo-benzamide () .
Q & A
Q. Key Conditions :
- Inert Atmosphere : Nitrogen/argon to prevent oxidation of intermediates .
- Temperature Control : Exothermic steps (e.g., sulfonation) require cooling (0–5°C) .
Basic: Which analytical techniques are essential for structural elucidation of this compound?
Q. Methodological Answer :
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 423.0) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) for single-crystal structure determination, resolving bond lengths/angles (e.g., C-S bond: 1.76 Å) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets like Factor XIa?
Q. Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to Factor XIa’s active site (PDB: 3GIC). Key interactions:
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2.0 Å) .
- Validation : Compare with experimental IC values (e.g., 2.3 µM in enzymatic assays) .
Advanced: How should researchers address contradictions in reported biological activity data?
Q. Methodological Answer :
- Assay Standardization :
- Data Reproducibility :
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., thiazole derivatives in ) to identify SAR trends .
Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Q. Methodological Answer :
- Solubility Enhancement :
- Metabolic Stability :
Advanced: How can crystallographic data resolve ambiguities in stereochemistry or polymorphism?
Q. Methodological Answer :
- SHELX Refinement :
- Polymorph Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
